N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide
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Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This is followed by the introduction of the phenyl and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis are common techniques employed in the laboratory .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thiourea
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the benzoxazole and phenyl rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-15-8-9-22(17(3)10-15)29-14-23(28)26-20-7-5-6-19(13-20)25-27-21-12-16(2)11-18(4)24(21)30-25/h5-13H,14H2,1-4H3,(H,26,28) |
InChI Key |
WJKYRMYCHRWWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C |
Origin of Product |
United States |
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